molecular formula C12H18N2O B2864718 2-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine CAS No. 1153227-88-3

2-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine

Cat. No. B2864718
CAS RN: 1153227-88-3
M. Wt: 206.289
InChI Key: CMGPOIIAHVAQMX-UHFFFAOYSA-N
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Description

2-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine, also known as MOB or NSC 370147, is a chemical compound that has been the subject of scientific research due to its potential as an anti-cancer agent. MOB is a derivative of benzene, a cyclic hydrocarbon, and contains two amino groups.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • A study on the synthesis, spectral analyses, and structural characterization of newly synthesized triazoles utilized similar chemical structures. These compounds were analyzed using FT-IR, NMR, and X-ray diffraction, revealing insights into their molecular structures and interactions (Ahmed et al., 2016). The research demonstrated the potential of these structures in developing new molecules with significant biological activities.

  • Research on fluorescent receptors based on benzene-1,2-diamine structures for dual Ni2+ and Cu2+ recognition highlighted the utility of such compounds in sensor development. The study showed that these molecules could detect metal ions at nanomolar levels, below WHO limits for drinking water, indicating their potential in environmental monitoring (Pawar et al., 2015).

Material Science and Engineering

  • In the field of material science, a study on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives explored the synthesis and characterization of molecules with potential applications in optoelectronic devices. The research focused on their redox, structural, and optoelectronic properties, highlighting the significance of such structures in developing new electronic materials (Wang et al., 2006).

  • Another study reported on green fluorophores based on benzene derivatives, demonstrating solid-state emissive, water-soluble, and solvent- and pH-independent fluorescence with large Stokes shifts. This research opens new avenues for developing efficient fluorophores for biological imaging and other applications (Beppu et al., 2015).

properties

IUPAC Name

2-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGPOIIAHVAQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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